

Spectroscopic data (NMR, IR, Mass Spec) of 6-(Hydroxymethyl)uracil.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Hydroxymethyl)uracil

Cat. No.: B1580794

[Get Quote](#)

An In-depth Spectroscopic Guide to 6-(Hydroxymethyl)uracil

Prepared by: Gemini, Senior Application Scientist

Introduction

6-(Hydroxymethyl)uracil is a derivative of uracil, one of the four primary nucleobases in RNA. The introduction of a hydroxymethyl group at the C6 position significantly alters the molecule's electronic and structural properties, making it a compound of interest for researchers in medicinal chemistry and drug development. Its structural similarity to natural nucleobases allows it to potentially interact with biological systems, including enzymes and nucleic acids.

Accurate structural elucidation and confirmation are paramount in the development and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this process. This guide provides a comprehensive analysis of the expected spectroscopic data for **6-(Hydroxymethyl)uracil**. Drawing upon foundational spectroscopic principles and data from analogous structures, we will predict, interpret, and explain the key spectral features. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of uracil derivatives.

Molecular Structure and Key Features

Understanding the molecule's structure is the foundation for interpreting its spectroscopic output. **6-(Hydroxymethyl)uracil** possesses several key functional groups that will give rise to characteristic signals: a pyrimidine ring, two amide groups (a cyclic diamide or lactam system), a vinyl proton, a primary alcohol, and exchangeable amine and hydroxyl protons.

Caption: Molecular structure of **6-(Hydroxymethyl)uracil** with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-(Hydroxymethyl)uracil**, both ^1H and ^{13}C NMR will provide definitive structural information.

Predicted ^1H NMR Spectrum

The proton NMR spectrum will account for all unique hydrogen atoms in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as its hygroscopic nature allows for the observation of exchangeable protons (N-H and O-H), which would otherwise be lost in solvents like D₂O.

Table 1: Predicted ^1H NMR Data for **6-(Hydroxymethyl)uracil** in DMSO-d₆

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale
N1-H	~11.2	Broad Singlet	1H	Amide proton, deshielded by adjacent C=O and ring electronics. Similar to uracil. [1]
N3-H	~11.0	Broad Singlet	1H	Amide proton, deshielded by two adjacent C=O groups. Similar to uracil. [1]
C5-H	~5.6	Singlet	1H	Vinyl proton on an electron-deficient ring, adjacent to C=O. Similar position to C5-H in 6-methyluracil. [2]
C7-OH	~5.2	Triplet (or Broad s)	1H	Alcohol proton, position is solvent/concentration dependent. Expected to couple to CH ₂ protons.

| C7-H₂ | ~4.2 | Doublet (or Singlet) | 2H | Methylene protons adjacent to an oxygen and the C6 of the ring. Deshielded. Will be a doublet if coupled to OH. |

Expertise & Causality:

- N-H Protons: The two N-H protons are predicted to be significantly downfield (>10 ppm) due to the strong deshielding effect of the adjacent carbonyl groups and their acidic nature. Their signals are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
- C5-H Proton: This lone vinyl proton is attached to an sp^2 carbon and is part of a conjugated system. Its chemical shift around 5.6 ppm is characteristic of such an environment, as seen in related uracil structures.^[2] It is expected to be a sharp singlet as there are no adjacent protons within three bonds to couple with.
- Hydroxymethyl Protons (CH_2 and OH): The methylene (CH_2) protons are diastereotopic and adjacent to a stereocenter, but in this achiral molecule, they are chemically equivalent. They are attached to a carbon bonded to both an electronegative oxygen and the electron-withdrawing pyrimidine ring, shifting them downfield to ~4.2 ppm. In a dry aprotic solvent like DMSO-d₆, coupling between the hydroxyl proton and the adjacent methylene protons is often observed. This would result in the OH signal appearing as a triplet and the CH_2 signal as a doublet ($J \approx 5-6$ Hz). In the presence of trace acid or water, this coupling can be lost due to rapid exchange, causing both signals to collapse into broad singlets.

Diagram: Proton Environments in **6-(Hydroxymethyl)uracil**

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for **6-(Hydroxymethyl)uracil**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C2	~152	Carbonyl carbon adjacent to two nitrogen atoms. Typical for C2 in uracil.[3]
C4	~164	Carbonyl carbon in an α,β -unsaturated amide system. Typically the most downfield carbon.[3]
C6	~155	sp ² carbon bonded to nitrogen and the hydroxymethyl group.
C5	~102	sp ² carbon bonded to hydrogen. Shielded relative to other ring carbons. Similar to C5 in uracil.[4]

| C7 (-CH₂OH) | ~58 | sp³ carbon bonded to an electronegative oxygen atom. |

Expertise & Causality:

- Carbonyl Carbons (C2, C4): These carbons are in a highly deshielded environment due to the double bond to oxygen and their position within the amide functional groups. They consistently appear at the downfield end of the spectrum (>150 ppm). C4 is predicted to be further downfield than C2 due to conjugation with the C5-C6 double bond.
- Olefinic Carbons (C5, C6): C6 is significantly deshielded compared to C5 because it is bonded to an electronegative nitrogen atom. C5, bonded only to carbon and hydrogen, appears much further upfield, consistent with values for uracil itself.[3][4]
- Aliphatic Carbon (C7): The C7 carbon of the hydroxymethyl group is the only sp³-hybridized carbon and is therefore the most shielded (furthest upfield). Its attachment to an oxygen atom shifts it downfield relative to a simple methyl group, to around 58 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve ~5-10 mg of **6-(Hydroxymethyl)uracil** in ~0.6 mL of high-purity DMSO-d₆. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in ¹H NMR.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.
 - Set the spectral width to cover 0 to 200 ppm.
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorptions for **6-(Hydroxymethyl)uracil**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3400 - 3200	O-H Stretch	Strong, Broad	Alcohol (-CH ₂ OH)
3200 - 3000	N-H Stretch	Strong, Broad	Amide (-NH)
3100 - 3000	C-H Stretch (sp ²)	Medium	Vinyl (=C-H)
1720 - 1680	C=O Stretch	Very Strong, Sharp	Amide Carbonyls
1650 - 1600	C=C Stretch	Medium	Alkene

| 1200 - 1000 | C-O Stretch | Strong | Primary Alcohol |

Expertise & Causality:

- O-H and N-H Region: The region above 3000 cm⁻¹ will be dominated by a broad, strong absorption band resulting from the overlapping O-H (alcohol) and N-H (amide) stretching vibrations.^[5] Hydrogen bonding in the solid state will cause significant broadening of these peaks.
- C=O Region: The most intense and diagnostically useful peaks in the spectrum will be the carbonyl (C=O) stretches, expected between 1720 and 1680 cm⁻¹.^[5] Uracil itself shows two distinct C=O bands. This feature is a definitive marker for the pyrimidine-2,4-dione core.
- Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of bending and stretching vibrations (e.g., C-N, C-C, C-O stretches) that are unique to the molecule as a whole. The strong C-O stretch from the primary alcohol is expected to be prominent here.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (~1-2 mg) of dry **6-(Hydroxymethyl)uracil** with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogenous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc. KBr is used as it is transparent to IR radiation in the typical analysis range.
- Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For **6-(Hydroxymethyl)uracil** (C₅H₆N₂O₃), the exact mass is 142.0378 Da.[6]

Predicted Fragmentation (Electron Ionization - EI)

Under high-energy Electron Ionization (EI) conditions, the molecule will be ionized to form a molecular ion (M•⁺), which then undergoes fragmentation. The fragmentation pathways are driven by the stability of the resulting ions and neutral losses.[7]

- Molecular Ion (M•⁺): The peak corresponding to the intact radical cation is expected at m/z = 142. As the molecule contains two nitrogen atoms (an even number), the molecular weight is even, consistent with the Nitrogen Rule.[8]
- Key Fragmentation Pathways:
 - Loss of Water (M - 18): A common fragmentation for alcohols is the loss of a water molecule, leading to a fragment at m/z = 124.
 - Loss of Hydroxymethyl Radical (M - 31): Cleavage of the C6-C7 bond can result in the loss of a •CH₂OH radical, yielding a stable ion at m/z = 111.


- Ring Fragmentation: The uracil ring itself can fragment. A characteristic fragmentation of uracil involves a retro-Diels-Alder type reaction, though this is more complex in substituted uracils. Cleavage of the ring can lead to smaller fragments.[9]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z	Proposed Identity
142	$[M]^{•+}$ (Molecular Ion)
124	$[M - H_2O]^{•+}$
111	$[M - \cdot CH_2OH]^+$

| 69 | $[C_3H_3NO]^+$ (Fragment from ring cleavage) |

Diagram: Predicted EI-MS Fragmentation of **6-(Hydroxymethyl)uracil**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 6-Methyluracil(626-48-2) 1H NMR [m.chemicalbook.com]

- 3. Uracil(66-22-8) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 6-(Hydroxymethyl)uracil | C5H6N2O3 | CID 97191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uni-saarland.de [uni-saarland.de]
- 8. whitman.edu [whitman.edu]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 6-(Hydroxymethyl)uracil.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580794#spectroscopic-data-nmr-ir-mass-spec-of-6-hydroxymethyl-uracil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com